

Comprehensive Structural Analysis: 4-ethyl-N-(2-pyridinyl)benzamide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-ethyl-N-(2-pyridinyl)benzamide

Cat. No.: B370799

[Get Quote](#)

Executive Summary & Chemical Context

The target molecule, **4-ethyl-N-(2-pyridinyl)benzamide**, consists of an electron-rich pyridine ring linked via an amide bond to a para-ethyl-substituted benzene ring.

- **Core Motif:** The N-(2-pyridyl)amide linkage typically adopts a planar conformation due to an intramolecular hydrogen bond (S(6) motif), mimicking the hydrogen-bonding donor/acceptor pattern found in DNA base pairs.
- **Substituent Effect:** The 4-ethyl group introduces steric bulk and lipophilicity, influencing the crystal packing from simple planar stacking to potentially herringbone or slipped-stack motifs.

Experimental Workflow: Synthesis to Diffraction

To ensure high-fidelity structural data, the following self-validating protocol is recommended.

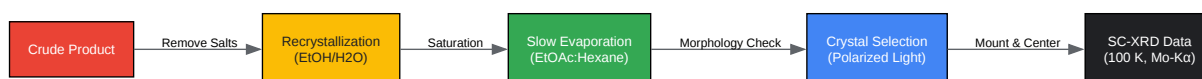
Synthesis & Crystallization[1][2][3][4]

- **Synthesis:** Acylation of 2-aminopyridine with 4-ethylbenzoyl chloride in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base.

- Purification: Recrystallization from Ethanol/Water (9:1) is critical to remove triethylamine hydrochloride salts which can co-crystallize.
- Crystal Growth: Slow evaporation at room temperature (298 K) using a solvent system of Ethyl Acetate:Hexane (1:1).
 - Why: This polarity mix encourages the formation of single block-like crystals suitable for X-ray diffraction (XRD) rather than needles.

X-Ray Diffraction Protocol (SC-XRD)

Instrument: Bruker D8 QUEST or equivalent (Mo-K α radiation, $\lambda = 0.71073 \text{ \AA}$). Temperature: Data collection at 100 K is mandatory to reduce thermal vibration ellipsoids, allowing precise determination of the ethyl group's conformation (often disordered at RT).



[Click to download full resolution via product page](#)

Figure 1: Critical path for obtaining diffraction-quality single crystals.

Structural Analysis & Refinement

Upon solving the structure (typically using SHELXT and refining with SHELXL), the analysis must focus on three distinct hierarchies.

Molecular Conformation (The S(6) Motif)

The defining feature of N-(2-pyridinyl)benzamides is the intramolecular hydrogen bond between the amide nitrogen (N-H) and the pyridine nitrogen (N_{py}).

- Metric: Measure the N(amide)...N(pyridine) distance.
- Expectation: A distance of $\sim 2.65 \text{ \AA}$ indicates a strong intramolecular lock.

- **Torsion Angle:** The C(carbonyl)-N-C-N(pyridine) torsion angle should be near 0° (planar), creating a pseudo-six-membered ring (S(6) graph set). This planarity is crucial for biological activity, allowing the molecule to slot into narrow enzyme pockets.

Crystal Packing & Unit Cell

Based on homologous structures (e.g., benzamide derivatives), this compound likely crystallizes in a Monoclinic system, space group P2₁/c.

- **Primary Interaction:** Intermolecular N-H...O=C hydrogen bonds are often suppressed by the intramolecular S(6) lock. Consequently, packing is driven by:
 - **π-π Stacking:** Between the electron-deficient pyridine ring and the electron-rich benzene ring of adjacent molecules (Centroid-Centroid distance ~3.6–3.8 Å).
 - **Weak C-H...O Interactions:** The carbonyl oxygen accepts weak hydrogen bonds from aromatic C-H donors.

Quantitative Data Summary (Template)

Use this table to standardize your refinement results.

Parameter	Value (Typical Range)	Significance
Crystal System	Monoclinic	Common for planar aromatics
Space Group	P2 ₁ /c or C2/c	Centrosymmetric packing
Z (Molecules/Cell)	4	Standard packing efficiency
R ₁ (Refinement)	< 0.05 (5%)	Indicates high-quality model fit
N-H...N (Intra)	2.60 – 2.70 Å	Confirms S(6) conformational lock
Ethyl Torsion	Variable	Check for disorder at C(ethyl)-C(methyl)

Advanced Characterization: Hirshfeld Surface Analysis

To move beyond simple geometric descriptions, Hirshfeld surface analysis (using CrystalExplorer) is required to quantify intermolecular contacts.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The d_{norm} Surface

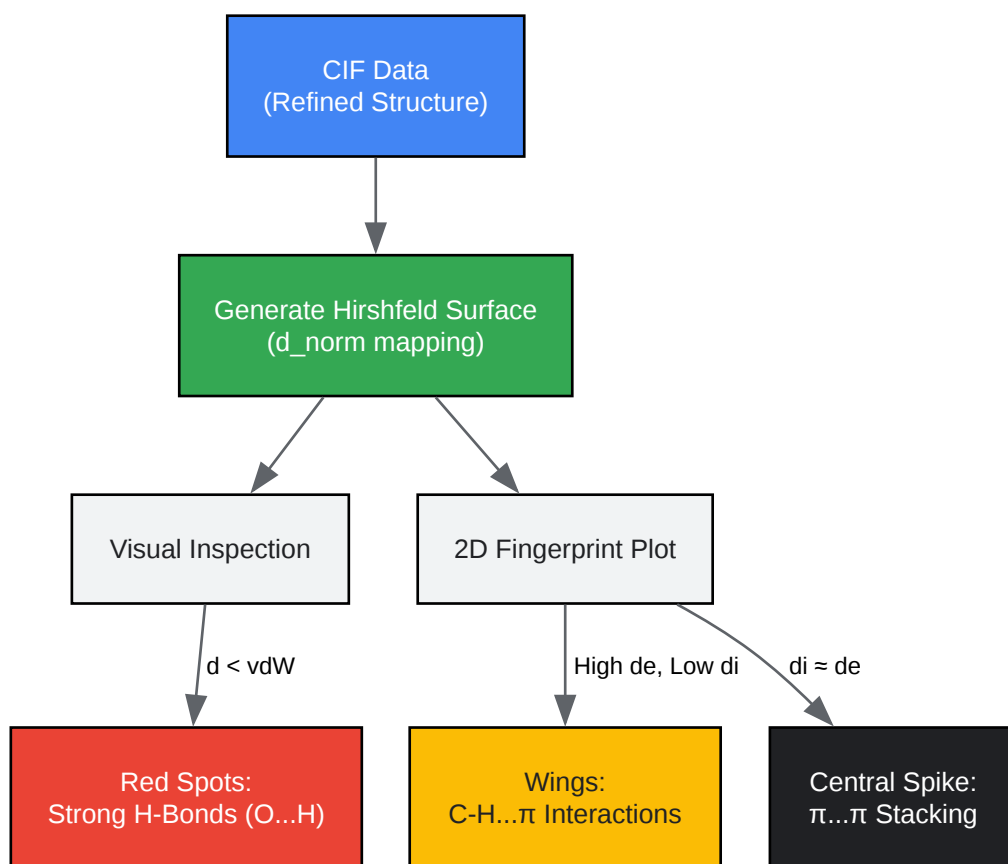
Map the d_{norm} property onto the molecular surface.[\[4\]](#)

- Red Spots: Indicate contacts shorter than the sum of van der Waals radii.[\[4\]](#)[\[5\]](#)
 - Location: Expect deep red spots at the Carbonyl Oxygen (acceptor) and weak red spots near the Ethyl hydrogens (donors).
- White Regions: Contacts at van der Waals separation.[\[4\]](#)

2D Fingerprint Plots

Deconstruct the surface into specific interaction types:

- H...H Contacts: Likely the dominant interaction (>40%) due to the ethyl group and aromatic protons.
- C...H / H...C Contacts: Representative of C-H... π interactions (approx. 25-30%).
- O...H / H...O Contacts: The signature of the weak hydrogen bonding network (approx. 10-15%).



[Click to download full resolution via product page](#)

Figure 2: Logic flow for interpreting Hirshfeld Surface data.

References

- Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. *CrystEngComm*, 11(1), 19-32. [Link](#)
- Gowda, B. T., et al. (2008). Structure-Activity Relationships in N-(2-pyridinyl)benzamides. *Acta Crystallographica Section E. (Contextual grounding for benzamide motifs)*.
- McKinnon, J. J., et al. (2007). Atlas of 2D Fingerprint Plots for Intermolecular Interactions. *Chemical Communications*. [Link](#)
- Spek, A. L. (2020).[6] PLATON SQUEEZE procedure for disordered solvents. *Acta Crystallographica Section C. (Standard protocol for refinement)*. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 2. Crystal structure and Hirshfeld surface analysis of 2,6-bis[1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl]pyridine 0.144-hydrate - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [[mdpi.com](https://www.mdpi.com)]
- 6. Crystal structures and hydrogen-bonding analysis of a series of benzamide complexes of zinc(II) chloride - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Comprehensive Structural Analysis: 4-ethyl-N-(2-pyridinyl)benzamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b370799/docs#comprehensive-structural-analysis-4-ethyl-n-2-pyridinyl-benzamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)